1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid involves several steps. One common method is the multicomponent condensation reaction, which includes the use of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents . The reaction typically proceeds through the formation of intermediate compounds, such as cyanothioacetamide, followed by intramolecular cyclotransamination and aromatization to yield the final product .
In industrial settings, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. For example, the use of sodium alkoxide solutions as reagents and catalysts has been shown to be effective in the synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like t-butyl hydroperoxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology, it has been studied for its potential as an inhibitor of certain enzymes and as a fluorescent probe for imaging applications . In medicine, it is being investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets involved in disease pathways .
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions .
Comparison with Similar Compounds
1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid can be compared to other similar heterocyclic compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . These compounds share a similar ring structure but differ in their specific substituents and functional groups. The unique features of this compound, such as its piperidine and carboxylic acid moieties, contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C14H19N3O2 |
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Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H19N3O2/c1-9-15-12-4-2-3-11(12)13(16-9)17-7-5-10(6-8-17)14(18)19/h10H,2-8H2,1H3,(H,18,19) |
InChI Key |
VCONBMPQJRNRSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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